(4-Chloro-3-(difluoromethyl)phenyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring that includes a chlorine and a difluoromethyl substituent. This compound is notable for its potential applications in organic synthesis, particularly in cross-coupling reactions, which are essential for constructing complex organic molecules.
Source and Classification
The compound is classified under organoboron compounds, which are widely used in medicinal chemistry and materials science. The Chemical Abstracts Service (CAS) number for (4-Chloro-3-(difluoromethyl)phenyl)boronic acid is 176976-42-4, and it has a molecular formula of C7H5BClF2O2 with a molecular weight of 224.37 g/mol. The compound is typically available from chemical suppliers such as FUJIFILM Wako and Thermo Fisher Scientific, which provide it for research purposes only .
Methods and Technical Details
The synthesis of (4-Chloro-3-(difluoromethyl)phenyl)boronic acid can be achieved through several methods, including:
Structure and Data
The molecular structure of (4-Chloro-3-(difluoromethyl)phenyl)boronic acid features a phenyl ring substituted at the para position with a chlorine atom and at the meta position with a difluoromethyl group. The boronic acid functional group (-B(OH)2) is attached to the phenyl ring, which enhances its reactivity in various chemical transformations.
Reactions and Technical Details
(4-Chloro-3-(difluoromethyl)phenyl)boronic acid is primarily utilized in cross-coupling reactions such as:
The mechanism by which (4-Chloro-3-(difluoromethyl)phenyl)boronic acid exerts its effects in chemical reactions primarily involves its ability to form stable complexes with transition metals, particularly palladium. The boronic acid moiety can coordinate to metal centers, facilitating:
Physical Properties
Chemical Properties
Relevant analyses include High Performance Liquid Chromatography (HPLC), confirming an assay purity greater than 95% .
(4-Chloro-3-(difluoromethyl)phenyl)boronic acid has several scientific applications:
Transition-metal catalysis, particularly employing palladium complexes, represents the most robust and widely applicable methodology for synthesizing functionalized arylboronic acids like (4-Chloro-3-(difluoromethyl)phenyl)boronic acid. This approach hinges on the cross-coupling of an appropriately substituted aryl halide precursor with a diboron reagent (e.g., B₂pin₂, B₂neop₂) or pinacolborane (HBpin), facilitated by a palladium catalyst. The selection of the aryl halide is critical; while aryl bromides and iodides are typically highly reactive, aryl chlorides offer cost advantages but require more active catalyst systems [5].
A significant breakthrough involves overcoming the inhibitory effect of acetate anions commonly encountered in traditional protocols. Recent research demonstrates that employing lipophilic bases, such as potassium 2-ethylhexanoate, instead of conventional acetate bases, dramatically enhances reaction efficiency. These bulky bases minimize catalyst poisoning, allowing reactions to proceed efficiently at lower temperatures (∼35°C) with remarkably low catalyst loadings (<1 mol% Pd) and shorter reaction times (<2 hours) [5]. This strategy is particularly advantageous for synthesizing sterically hindered or electron-rich arylboronic acids where traditional methods might fail or require harsh conditions incompatible with sensitive functional groups like CF₂H.
Table 1: Key Catalytic Systems for Aryl Halide Borylation Relevant to Difluoromethyl-Substituted Substrates
| Catalyst System | Base | Boron Source | Temperature | Key Advantages | Challenges for CF₂H Compatibility |
|---|---|---|---|---|---|
| Pd(dba)₂ / SPhos | KOAc | B₂pin₂ | 80-100 °C | Well-established, broad scope | Potential dehalogenation side reactions |
| Pd(dba)₂ / XPhos | K₃PO₄ | HBpin | 80-100 °C | Suitable for aryl chlorides | Higher temperatures may stress CF₂H group |
| Pd(dba)₂ / tBuXPhos | K₂CO₃ / 2-Ethylhexanoic Acid | B₂pin₂ | 25-35 °C | Low temperature, fast, low catalyst loading | Requires optimization for specific halide |
| PdCl₂(dppf) | Et₃N | HBpin | 80 °C | Good functional group tolerance (CN, NO₂, CO) | Amine base may interact with acidic CF₂H proton |
| Pd Nanoparticles / Micellar Water | K₃PO₄ | B₂pin₂ | 80 °C | Aqueous conditions, simplified purification | Stability of CF₂H in water at elevated T? |
For (4-Chloro-3-(difluoromethyl)phenyl)boronic acid, the ideal precursor is 4-chloro-3-(difluoromethyl)halobenzene (X = Br, I). A catalyst system comprising Pd(dba)₂ and tBuXPhos with potassium 2-ethylhexanoate or in situ generation of this base using K₂CO₃ and 2-ethylhexanoic acid offers a promising route, enabling borylation under mild conditions (25-35°C) that minimize potential side reactions involving the acidic C-H bond of the CF₂H group or hydrolysis [5]. Careful control of stoichiometry and reaction time is crucial to prevent protodeboronation, a common side reaction for electron-deficient arenes.
The electrophilic borylation of aryl organometallics provides a powerful alternative to transition-metal catalysis, particularly valuable for substrates sensitive to Pd or where halide precursors are difficult to access. This method involves generating an aryl Grignard reagent followed by quenching with an electrophilic boron source, typically trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃), yielding the corresponding boronic ester after hydrolysis [3].
The synthesis of the requisite Grignard precursor, 3-(difluoromethyl)-4-chloroarylmagnesium bromide, necessitates careful consideration. Direct magnesium insertion into 1-chloro-2-(difluoromethyl)-4-bromobenzene (prepared via directed ortho-metalation or Sandmeyer chemistry) is a viable route, often enhanced by the presence of LiCl additives. LiCl promotes the formation of highly reactive "turbo Grignard" species (RMgCl·LiCl), significantly improving reaction yields and selectivity compared to traditional Grignard preparations. Alternatively, Mg/Br exchange using iPrMgCl·LiCl on the corresponding aryl bromide offers excellent functional group tolerance and regiocontrol [3].
Subsequent quenching with B(OMe)₃ at low temperatures (-78°C to 0°C) is essential to minimize undesired nucleophilic addition or decomposition pathways. Hydrolysis and acidification then liberate the free boronic acid. This route can achieve excellent yields (>85%) and is particularly suitable for multigram-scale synthesis, as demonstrated by continuous flow methodologies achieving throughputs of 60 g/h for analogous arylboronic acids [3]. The primary advantages lie in avoiding precious metal catalysts and the often straightforward purification. However, the sensitivity of the CF₂H group to strongly basic conditions during Grignard formation requires careful optimization to prevent deprotonation or elimination side reactions. Using less nucleophilic magnesium amide bases (iPrMgCl·LiCl) for halogen-metal exchange generally offers better compatibility than direct insertion with activated magnesium for substrates bearing acidic protons.
Photocatalytic strategies have emerged as revolutionary tools for constructing C-B bonds under mild, transition-metal-free conditions. These methods leverage the power of visible light irradiation to generate reactive radical intermediates capable of undergoing borylation. This approach is highly attractive for synthesizing sensitive compounds like (4-Chloro-3-(difluoromethyl)phenyl)boronic acid due to the typically ambient reaction temperatures and avoidance of strong bases or acids [3].
Several distinct photocatalytic mechanisms have been successfully applied to haloarene borylation:
These photoinduced methods offer significant advantages: mild conditions, avoidance of precious metals, and often simpler operational setups. They represent promising avenues for synthesizing (4-Chloro-3-(difluoromethyl)phenyl)boronic acid, especially where thermal methods or transition metals pose compatibility issues. Scaling, however, remains a key challenge for industrial adoption compared to more established thermal or catalytic methods.
Modern process intensification technologies like microwave irradiation and continuous flow chemistry offer solutions to challenges of reaction efficiency, scalability, and handling sensitive intermediates in the synthesis of (4-Chloro-3-(difluoromethyl)phenyl)boronic acid.
Microwave-assisted organic synthesis (MAOS) provides rapid, controlled, and uniform heating, significantly accelerating reactions that are slow under conventional thermal conditions. This is particularly beneficial for transition-metal-catalyzed borylations, which can often be completed in minutes instead of hours under microwave irradiation. The precise temperature control minimizes thermal decomposition pathways, enhancing the stability of both the difluoromethyl group and the product boronic acid. For example, Suzuki-Miyaura borylation protocols using Pd catalysts and aryl bromides/iodides can achieve near-quantitative yields within 5-15 minutes under optimized microwave conditions (e.g., 100-150 °C), drastically reducing the exposure time of the CF₂H group to potentially degrading conditions [5].
Continuous flow chemistry offers transformative advantages for handling unstable intermediates and improving safety and scalability:
The integration of microwave pre-optimization with flow scale-up represents a powerful strategy for developing robust and scalable syntheses of challenging boronic acids like the difluoromethylphenylboronic acid derivative.
The difluoromethyl group (-CF₂H) possesses a moderately acidic proton (pKa ~26-28 in DMSO), making it susceptible to deprotonation by strong bases and subsequent side reactions (e.g., α-elimination to :CF₂, nucleophilic attack) during synthetic steps like organometallic formation (Section 1.2) or under strongly basic coupling conditions (Section 1.1). Protecting the boronic acid group is standard practice (e.g., as pinacol ester, MIDA ester) to prevent protodeboronation or dimerization. However, strategies to protect the CF₂H group itself are less common but sometimes crucial during the synthesis of the aryl halide precursor before the borylation step.
The most viable strategy involves masking the CF₂H as a difluoromethyl ether (-OCF₂H) or thioether (-SCF₂H) early in the synthetic sequence. These groups are significantly less acidic (pKa > 35) and more stable towards organometallic reagents and strong bases compared to the parent -CF₂H. The sequence would involve:
Table 2: Protecting Group Strategies for Difluoromethyl Functionality During Synthesis
| Protecting Group | Precursor | Introduction Method | Stability Advantages | Deprotection Method | Compatibility with Borylation |
|---|---|---|---|---|---|
| -OCF₂H | ClCF₂H, HCF₂O-Tf | Cu-mediated O-arylation, Pd-catalysis | High stability towards strong bases, nucleophiles | Strong acids (H₂SO₄, TFA), Lewis acids | Good (stable under typical conditions) |
| -SCF₂H | ClCF₂H, SCF₂ reagents | Cu-mediated S-arylation, Nucleophilic substitution | Stable towards bases, moderate nucleophile stability | Raney Ni, Reducing conditions | Moderate (potential S coordination) |
| -CF₂PO(OEt)₂ | Phosphonate reagents | Michaelis-Arbuzov, Pd-catalysis | Excellent stability | Hydrolysis/Decarboxylation | Good |
| -CF₂SiMe₃ | TMSCF₃ reagents | Cu-mediated coupling, Reduction | Base stable | Fluoride sources (TBAF) | Good (if Si stable) |
The key challenge lies in the deprotection step. Converting -OCF₂H back to -CF₂H is non-trivial and typically requires strong Brønsted or Lewis acids (e.g., concentrated H₂SO₄, TfOH, AlCl₃), conditions which might also cleave boronate esters or promote boronic acid dehydration. Similarly, deprotection of -SCF₂H often requires reductive conditions (e.g., Raney Ni) incompatible with many functional groups. Therefore, protecting group strategies for CF₂H are generally considered a last resort.
The preferred approach focuses on method selection to avoid conditions threatening the CF₂H integrity rather than masking the group itself. This includes:
The unique hydrogen-bond donating ability of the CF₂H group (Abraham parameter A ≈ 0.10 for ArOCF₂H) [6], while beneficial in the final application, can also lead to solubility issues or unwanted aggregation during synthesis, further emphasizing the need for carefully optimized reaction media and purification protocols.
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